molecular formula C21H17NO2 B499975 4-acetyl-N-biphenyl-2-ylbenzamide

4-acetyl-N-biphenyl-2-ylbenzamide

Cat. No.: B499975
M. Wt: 315.4g/mol
InChI Key: QCMJWDVFXPWEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-biphenyl-2-ylbenzamide is an organic compound with the molecular formula C21H17NO2 and a molecular weight of 315.37 g/mol . This compound is characterized by the presence of an acetyl group attached to a biphenyl structure, which is further connected to a benzamide moiety. It is a member of the benzamide family and is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-biphenyl-2-ylbenzamide typically involves the reaction of 4-acetylbiphenyl with an appropriate amine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the final product through crystallization or distillation techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-biphenyl-2-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-acetyl-N-biphenyl-2-ylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-N-biphenyl-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4g/mol

IUPAC Name

4-acetyl-N-(2-phenylphenyl)benzamide

InChI

InChI=1S/C21H17NO2/c1-15(23)16-11-13-18(14-12-16)21(24)22-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,1H3,(H,22,24)

InChI Key

QCMJWDVFXPWEOV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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